molecular formula C8H5BrClFO4S B1417771 Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1155910-53-4

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No. B1417771
M. Wt: 331.54 g/mol
InChI Key: AZHWNKSWWMAMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a bromo group (-Br), a chlorosulfonyl group (-SO2Cl), and a fluorine atom (-F). These functional groups suggest that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, its synthesis would likely involve the introduction of the bromo, chlorosulfonyl, and fluoro substituents onto a benzoate backbone in a series of steps, each requiring specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromo, chlorosulfonyl, and fluoro substituents on the benzene ring of the methyl benzoate backbone. The exact structure would depend on the positions of these substituents on the ring.



Chemical Reactions Analysis

The bromo, chlorosulfonyl, and fluoro groups are all potential sites of reactivity. They could undergo substitution reactions with appropriate nucleophiles. The ester group could also participate in reactions such as hydrolysis, reduction, or transesterification.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and ester groups would likely make it more polar than simple aromatic hydrocarbons.


Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate is a compound of interest due to its unique functional groups, which make it a valuable intermediate in organic synthesis. The literature indicates a focus on developing practical and efficient synthetic routes for related compounds, highlighting the importance of such intermediates in pharmaceuticals, materials science, and organic chemistry. For example, Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the structural motif of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate, emphasizing the challenges and solutions in synthesizing fluorinated aromatic compounds for industrial applications (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Implications

While the specific environmental and health impacts of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate are not directly discussed, related research on brominated and chlorinated compounds sheds light on the broader context of using such chemicals. Studies on brominated flame retardants and chlorinated parabens, for instance, reveal concerns about their persistence in the environment and potential health effects. These findings underscore the importance of understanding the fate and impact of chemically similar substances (Haman, Dauchy, Rosin, & Munoz, 2015; Birnbaum, Staskal, & Diliberto, 2003).

Applications in Material Science and Organic Chemistry

The synthesis and application of compounds with functional groups similar to Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate play a crucial role in the development of new materials and organic synthesis methodologies. For example, research on electrochemical surface finishing and energy storage technology with room-temperature ionic liquids (RTILs) demonstrates the intersection of organic synthesis with material science, highlighting the potential of such compounds in advancing technology (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Without specific information, it’s difficult to provide detailed safety and hazard information. However, compounds containing bromo and chlorosulfonyl groups can often be hazardous and should be handled with care.


Future Directions

The future directions for the study or use of this compound would depend on its properties and potential applications. It could be of interest in the development of new synthetic methodologies or in the synthesis of complex molecules.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required. Always follow standard safety procedures when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

methyl 4-bromo-5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHWNKSWWMAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 2
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 4
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.